![molecular formula C17H16N4O B11034716 N-phenyl-3,4-dihydropyrimido[1,2-a]benzimidazole-1(2H)-carboxamide](/img/structure/B11034716.png)
N-phenyl-3,4-dihydropyrimido[1,2-a]benzimidazole-1(2H)-carboxamide
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Overview
Description
N-phenyl-3,4-dihydropyrimido[1,2-a]benzimidazole-1(2H)-carboxamide is a fascinating compound with a complex structure. Let’s break it down:
N-phenyl: This part of the compound contains a phenyl group (C₆H₅), which contributes to its aromatic character.
3,4-dihydropyrimido[1,2-a]benzimidazole: The core structure consists of a fused pyrimidine and benzimidazole ring system. The “3,4-dihydropyrimido” portion indicates the presence of a reduced pyrimidine ring.
1(2H)-carboxamide: The carboxamide group (CONH₂) is attached at position 1 of the benzimidazole ring.
Preparation Methods
Several synthetic routes exist for this compound. One notable method involves a multicomponent condensation reaction between 2-aminobenzimidazole, malononitrile, and an aryl or heteroaryl aldehyde . The reaction proceeds as follows:
Condensation: 2-aminobenzimidazole reacts with malononitrile and the aldehyde.
Formation of 4-amino-2-aryl-3-cyano-1,2-dihydropyrimido-[1,2-a]benzimidazoles: The resulting intermediate undergoes cyclization to yield the desired compound.
Chemical Reactions Analysis
N-phenyl-3,4-dihydropyrimido[1,2-a]benzimidazole-1(2H)-carboxamide can participate in various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific transformation. Major products may include derivatives with modified substituents on the phenyl or benzimidazole rings.
Scientific Research Applications
Structure and Properties
N-phenyl-3,4-dihydropyrimido[1,2-a]benzimidazole-1(2H)-carboxamide features a fused bicyclic structure that combines elements of benzimidazole and pyrimidine. Its unique configuration contributes to its reactivity and interaction with biological targets. The molecular formula is C17H16N4S .
Medicinal Chemistry
The compound has demonstrated significant promise as a therapeutic agent . Research indicates that it can act as an enzyme inhibitor or receptor antagonist, which are critical mechanisms in drug action. For instance, studies have shown that derivatives of benzimidazole compounds often exhibit anticancer properties by targeting specific pathways involved in tumor growth .
This compound has been evaluated for various biological activities:
- Antimicrobial Activity : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. For example, certain derivatives have reported minimum inhibitory concentrations (MIC) that indicate potent antimicrobial effects .
- Anticancer Properties : It has been tested against various cancer cell lines, with some derivatives exhibiting IC50 values lower than standard chemotherapeutic agents like 5-fluorouracil (5-FU), indicating their potential as effective anticancer drugs .
Chemical Synthesis
In the field of synthetic chemistry, this compound serves as a building block for more complex heterocyclic compounds. Its structure allows for the exploration of new synthetic methodologies that can lead to novel compounds with enhanced biological properties .
Case Study 1: Anticancer Evaluation
A study focused on the synthesis of various N-substituted benzimidazole derivatives highlighted their anticancer potential. Compounds derived from N-phenyl-3,4-dihydropyrimido[1,2-a]benzimidazole were tested against human colorectal carcinoma cells (HCT116). The results showed that certain derivatives had IC50 values significantly lower than established chemotherapeutics .
Case Study 2: Antimicrobial Testing
Another research effort evaluated the antimicrobial efficacy of synthesized benzimidazole derivatives against a range of pathogens. The study found that specific derivatives of N-phenyl-3,4-dihydropyrimido[1,2-a]benzimidazole displayed strong activity against resistant strains of bacteria and fungi .
Mechanism of Action
The precise mechanism by which N-phenyl-3,4-dihydropyrimido[1,2-a]benzimidazole-1(2H)-carboxamide exerts its effects remains an active area of study. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Biological Activity
N-phenyl-3,4-dihydropyrimido[1,2-a]benzimidazole-1(2H)-carboxamide is a complex organic compound belonging to the class of benzimidazole derivatives. Its unique structural features contribute to its significant biological activities, which have been explored in various studies. This article provides a detailed overview of the biological activity of this compound, including synthesis methods, biological evaluation, and case studies.
Structural Characteristics
The compound features a fused bicyclic structure that includes both a benzimidazole and a pyrimidine moiety. This structural combination is believed to enhance its biological activity compared to simpler analogs. The presence of the carboxamide group may facilitate specific interactions with biological targets.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Pyrimidine Ring : The initial step usually involves the reaction of appropriate nitriles or carbonyl compounds with an amine to form the pyrimidine core.
- Benzimidazole Formation : The subsequent reaction with ortho-phenylenediamine leads to the formation of the benzimidazole structure.
- Carboxamide Introduction : Finally, the carboxamide group is introduced through acylation reactions.
These methods allow for the efficient production of the target compound and its derivatives with varying substituents .
Biological Activity
This compound has been evaluated for various biological activities:
Antitumor Activity
Research indicates that compounds similar to N-phenyl-3,4-dihydropyrimido[1,2-a]benzimidazole have demonstrated significant antitumor properties. In vitro studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines, including lung cancer cell lines A549 and HCC827. For instance, one study reported IC50 values for related compounds in the range of 6.26 μM to 20.46 μM when tested in 2D and 3D cell culture assays .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Similar benzimidazole derivatives have shown broad-spectrum activity against various bacterial strains and fungi. The mechanism often involves binding to DNA and disrupting cellular processes .
Interaction Studies
Interaction studies have focused on the binding affinities of N-phenyl-3,4-dihydropyrimido[1,2-a]benzimidazole with various biological targets such as DNA and proteins involved in cancer progression. These studies are crucial for elucidating the pharmacodynamics and pharmacokinetics of the compound .
Data Table: Comparison of Biological Activities
Compound Name | Structural Features | Biological Activity |
---|---|---|
N-phenyl-3,4-dihydropyrimido[1,2-a]benzimidazole | Benzimidazole and pyrimidine moieties | Antitumor, antimicrobial |
3,4-Dihydropyrimidinones | Pyrimidine ring; lacks benzimidazole moiety | Antimicrobial and antifungal activities |
Benzimidazole Derivatives | Benzimidazole core; variable substituents | Broad-spectrum antimicrobial activity |
Thienopyrimidine Derivatives | Contains sulfur; diverse substituents | Anticancer properties |
Case Studies
Several studies highlight the potential applications of N-phenyl-3,4-dihydropyrimido[1,2-a]benzimidazole derivatives:
- Antitumor Efficacy : A study evaluated a series of pyrimido[1,2-a]benzimidazole derivatives for their antiproliferative activity against human cancer cell lines. The results indicated that certain derivatives exhibited potent antitumor effects with lower toxicity profiles .
- DNA Binding Studies : Research on related compounds demonstrated their ability to bind within the minor groove of DNA, affecting gene expression and cellular proliferation .
Properties
Molecular Formula |
C17H16N4O |
---|---|
Molecular Weight |
292.33 g/mol |
IUPAC Name |
N-phenyl-3,4-dihydro-2H-pyrimido[1,2-a]benzimidazole-1-carboxamide |
InChI |
InChI=1S/C17H16N4O/c22-17(18-13-7-2-1-3-8-13)21-12-6-11-20-15-10-5-4-9-14(15)19-16(20)21/h1-5,7-10H,6,11-12H2,(H,18,22) |
InChI Key |
QEMJBBPSJYUGTG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C3=CC=CC=C3N=C2N(C1)C(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
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